![molecular formula C21H26O4 B12610488 Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate CAS No. 915385-10-3](/img/structure/B12610488.png)
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate is a synthetic organic compound known for its role in various scientific research applications It is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a phenoxyhexyl ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate can be synthesized through a multi-step process involving the reaction of ethyl 4-hydroxybenzoate with 2-phenoxyhexanol. The synthesis typically involves the following steps:
Esterification: Ethyl 4-hydroxybenzoate is esterified using an appropriate alcohol, such as ethanol, in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the phenoxy group to a phenol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoate moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, phenols.
Substitution: Various substituted benzoates and phenoxy derivatives.
Applications De Recherche Scientifique
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate has been extensively studied for its applications in:
Insect Endocrinology: It acts as a juvenile hormone analog, influencing insect development and metamorphosis.
Pesticide Development: Its role as a juvenile hormone analog makes it a potential candidate for developing insect growth regulators.
Chemical Biology: Used as a probe to study hormone regulation and signaling pathways in insects.
Pharmaceutical Research: Investigated for its potential therapeutic applications due to its unique chemical structure.
Mécanisme D'action
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate exerts its effects by mimicking the action of juvenile hormones in insects. It binds to juvenile hormone receptors, disrupting normal hormone signaling and leading to precocious metamorphosis or inhibition of development . This mechanism makes it a valuable tool for studying hormone regulation and developing targeted insecticides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-[2-(6-methyl-3-pyridyloxy)hexyloxy]benzoate: Another juvenile hormone analog with similar biological activity.
Ethyl 4-[2-(tert-butylcarbonyloxy)butyloxy]benzoate: Known for its dual activity as both a juvenile hormone agonist and antagonist.
Uniqueness
Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate stands out due to its specific phenoxyhexyl ether linkage, which imparts unique chemical and biological properties. Its ability to induce precocious metamorphosis in insects at specific doses highlights its potential as a precise tool for studying insect development and as a candidate for insect growth regulators .
Propriétés
Numéro CAS |
915385-10-3 |
|---|---|
Formule moléculaire |
C21H26O4 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
ethyl 4-(2-phenoxyhexoxy)benzoate |
InChI |
InChI=1S/C21H26O4/c1-3-5-9-20(25-19-10-7-6-8-11-19)16-24-18-14-12-17(13-15-18)21(22)23-4-2/h6-8,10-15,20H,3-5,9,16H2,1-2H3 |
Clé InChI |
KDKRGYLFCIPHMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


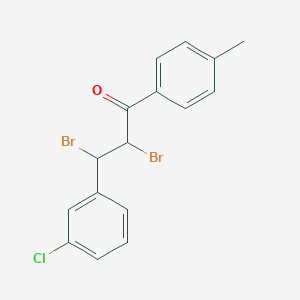
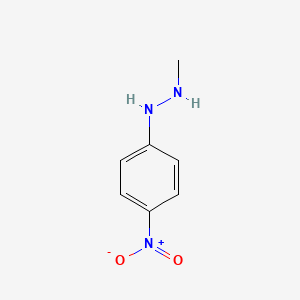
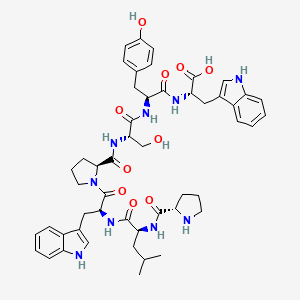
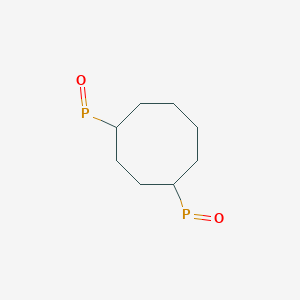
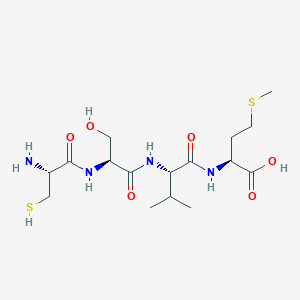
![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene](/img/structure/B12610441.png)
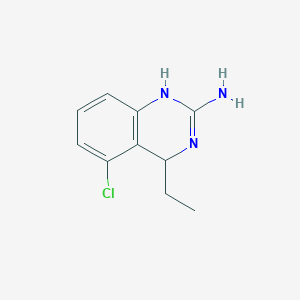

![3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid](/img/structure/B12610458.png)


![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)

